molecular formula C13H20N2O B5372579 N-(1-ethylpropyl)-N'-(2-methylphenyl)urea

N-(1-ethylpropyl)-N'-(2-methylphenyl)urea

Cat. No. B5372579
M. Wt: 220.31 g/mol
InChI Key: GUWYWNSKADUXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylpropyl)-N'-(2-methylphenyl)urea, also known as EPM-01, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a herbicide. EPM-01 is a white crystalline solid that is soluble in organic solvents and has a melting point of 70-72°C. This compound belongs to the family of urea herbicides and is known for its selective action against grassy weeds.

Mechanism of Action

N-(1-ethylpropyl)-N'-(2-methylphenyl)urea works by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids that are essential for plant growth. By inhibiting ALS, this compound disrupts the production of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to some aquatic organisms, such as algae and crustaceans. Moreover, this compound has been found to have a low potential for bioaccumulation in the environment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethylpropyl)-N'-(2-methylphenyl)urea in lab experiments is its selectivity towards grassy weeds, which allows for targeted research. However, one limitation is the lack of information on the long-term effects of this compound on the environment and non-target organisms.

Future Directions

There are several future directions for research on N-(1-ethylpropyl)-N'-(2-methylphenyl)urea. One area of interest is the development of new formulations that can enhance its efficacy and reduce its environmental impact. Additionally, studies on the mode of action of this compound and its interaction with other herbicides can provide valuable insights into its potential use in weed management. Finally, research on the potential use of this compound as a tool for studying plant physiology and biochemistry can lead to new discoveries in the field of plant science.

Synthesis Methods

N-(1-ethylpropyl)-N'-(2-methylphenyl)urea can be synthesized through a multistep process that involves the condensation of 2-methylphenyl isocyanate with 1-ethylpropylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(1-ethylpropyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential use as a herbicide in agriculture. It has been found to be effective against several grassy weeds, including barnyardgrass, foxtail, and crabgrass. Moreover, this compound has been shown to have low toxicity to non-target plants, making it a promising alternative to traditional herbicides.

properties

IUPAC Name

1-(2-methylphenyl)-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-11(5-2)14-13(16)15-12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWYWNSKADUXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.